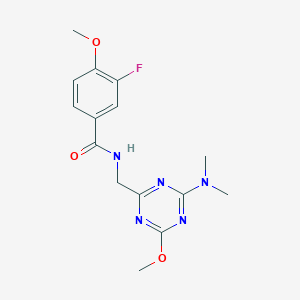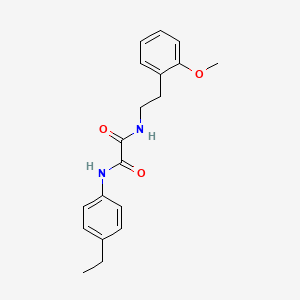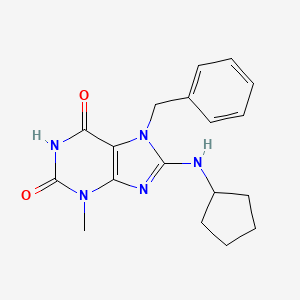![molecular formula C24H26N4O6S B2838863 7-{6-[4-(2-furoyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one CAS No. 688053-72-7](/img/no-structure.png)
7-{6-[4-(2-furoyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a piperazine ring, a furoyl group, a hexyl chain, a thioxo group, and a quinazolinone ring . These functional groups suggest that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperazine ring, furoyl group, and quinazolinone ring would likely contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the piperazine ring is known to participate in various chemical reactions, including alkylation and acylation . The furoyl group could also be reactive, particularly towards nucleophilic attack .Scientific Research Applications
Improved Synthesis Techniques for Drug Intermediates
A significant advancement is in the development of improved synthesis techniques for drug intermediates, such as the process described for preparing N-(2,3-dihydrobenzo[1,4]dioxin-2-carbonyl)piperazine, a crucial intermediate in anti-hypertensive drugs like Doxazosin. This method offers higher yields and consistency, highlighting the importance of innovative synthetic routes in drug development (C. Ramesh, R. B. Reddy, G. M. Reddy, 2006).
Synthesis and Cardiotonic Activity
Research on the synthesis of derivatives carrying various 5-membered heterocycles for cardiotonic activity demonstrates the potential of quinazolinone compounds in developing treatments for heart conditions. This work emphasizes the role of structural variations in modulating biological activity and the therapeutic potential of these compounds (Y. Nomoto, H. Takai, T. Hirata, M. Teranishi, T. Ohno, K. Kubo, 1991).
Antibacterial and Antimalarial Applications
Another area of application is in the development of compounds for antibacterial and antimalarial purposes. The research on 4-benzyl-1-{4-[4-(4-methoxyphenyl)-piperazin-1-yl]-4-oxobutyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one as a promising antimalarial agent shows the diverse potential of quinazolinone derivatives in addressing infectious diseases (S. Danylchenko, S. Kovalenko, S. Gubar, I. S. Zhuk, I. Mariutsa, 2018).
Anticancer and Antiviral Research
Finally, the synthesis and evaluation of quinazolinone derivatives for their antitumor and antiviral activities underscore the therapeutic potential of these compounds against cancer and viral infections. This research demonstrates the ongoing efforts to discover and develop new medications that can offer effective treatments for these diseases (M. El-Sherbeny, M. M. Gineinah, M. N. Nasr, Faiza S. El-Shafeih, 2003).
Safety And Hazards
Future Directions
properties
CAS RN |
688053-72-7 |
|---|---|
Product Name |
7-{6-[4-(2-furoyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one |
Molecular Formula |
C24H26N4O6S |
Molecular Weight |
498.55 |
IUPAC Name |
7-[6-[4-(furan-2-carbonyl)piperazin-1-yl]-6-oxohexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
InChI |
InChI=1S/C24H26N4O6S/c29-21(26-8-10-27(11-9-26)23(31)18-5-4-12-32-18)6-2-1-3-7-28-22(30)16-13-19-20(34-15-33-19)14-17(16)25-24(28)35/h4-5,12-14H,1-3,6-11,15H2,(H,25,35) |
InChI Key |
YEQFLNAOYNQFAJ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C(=O)CCCCCN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4)C(=O)C5=CC=CO5 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-methoxy-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)propan-1-one](/img/structure/B2838780.png)
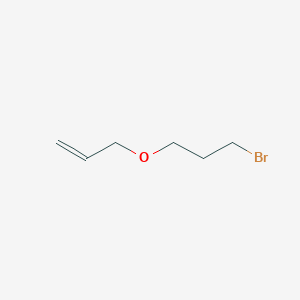
![Methyl 4-((2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)carbamoyl)benzoate](/img/structure/B2838784.png)
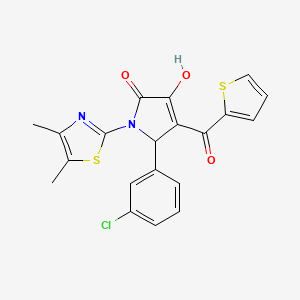
![N-[4-(pyrazin-2-yloxy)cyclohexyl]pyridine-4-carboxamide](/img/structure/B2838788.png)
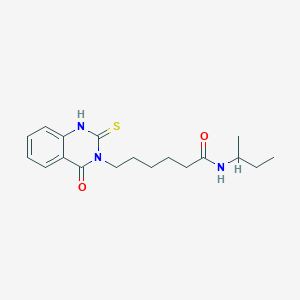
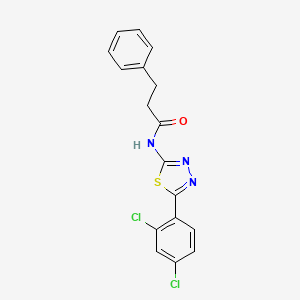
![N-[3-[benzyl(methyl)amino]propyl]-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2838793.png)
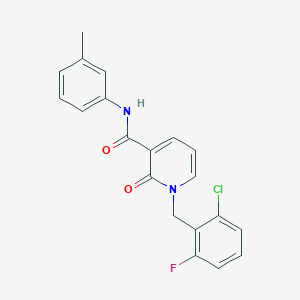
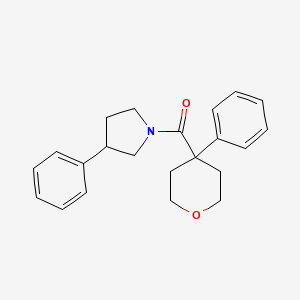
![(E)-5-benzyl-2-phenyl-3-styryldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2838798.png)
